molecular formula C10H9N5 B3112385 2,4-Diamino-5-methyl-6-quinazolinecarbonitrile CAS No. 18917-72-1

2,4-Diamino-5-methyl-6-quinazolinecarbonitrile

Cat. No. B3112385
CAS RN: 18917-72-1
M. Wt: 199.21 g/mol
InChI Key: QJMZCFGPQLJTHC-UHFFFAOYSA-N
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Description

2,4-Diamino-5-methyl-6-quinazolinecarbonitrile is a compound with the molecular formula C10H9N5 . It belongs to the class of organic compounds known as quinazolinamines, which are heterocyclic aromatic compounds containing a quinazoline moiety substituted by one or more amine groups .


Molecular Structure Analysis

The molecular structure of 2,4-Diamino-5-methyl-6-quinazolinecarbonitrile consists of a quinazoline core, which is a bicyclic compound made up of two fused six-membered rings, one being aromatic (benzene) and the other being a diazine (with two nitrogen atoms). This core is substituted at the 2, 4, and 5 positions with amino groups and a methyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Diamino-5-methyl-6-quinazolinecarbonitrile include an average mass of 185.185 Da and a monoisotopic mass of 185.070145 Da . More detailed information about its physical and chemical properties like melting point, boiling point, and density was not available in the sources I found .

Scientific Research Applications

Antitumor and Antimalarial Properties

2,4-Diamino-5-methyl-6-quinazolinecarbonitrile and its derivatives have demonstrated significant antimalarial, antibacterial, and antitumor activities. Notably, trimetrexate, a derivative, has shown a broad spectrum of antitumor effects and has been evaluated for its potential in clinical trials (Elslager et al., 1983). Similarly, 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline (TMQ), another derivative, has shown potent inhibitory effects on dihydrofolate reductase and demonstrated broad-spectrum antitumor effects in both in vitro and in vivo studies against rodent tumors (Bertino et al., 1979).

Antibacterial Effects

A range of 2,4-diamino-6-quinazoline derivatives has been explored for their antibacterial properties. For instance, certain derivatives were evaluated for their suppressive activity against drug-sensitive lines of Plasmodium berghei in mice and showed significant antibacterial effects (Elslager et al., 1978).

Antiplatelet and Antiphlogistic Activities

A study on 5,6-dihydrobenzo[h]quinazoline 2,4-diamino substituted compounds, related to 2,4-diamino-5-methyl-6-quinazolinecarbonitrile, revealed potent antiplatelet activity similar to that of aspirin. Additionally, these compounds exhibited anti-inflammatory activity comparable to indomethacin, a reference drug (Brullo et al., 2012).

Safety And Hazards

According to the safety data sheet, 2,4-Diamino-5-methyl-6-quinazolinecarbonitrile may cause skin irritation, serious eye irritation, and respiratory irritation. Precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray, and it should be handled only outdoors or in a well-ventilated area. Protective gloves, clothing, and eye/face protection should be worn. If inhaled or if it comes in contact with skin or eyes, specific first aid measures should be taken .

properties

IUPAC Name

2,4-diamino-5-methylquinazoline-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5/c1-5-6(4-11)2-3-7-8(5)9(12)15-10(13)14-7/h2-3H,1H3,(H4,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMZCFGPQLJTHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C(=NC(=N2)N)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80551868
Record name 2,4-Diamino-5-methylquinazoline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80551868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diamino-5-methyl-6-quinazolinecarbonitrile

CAS RN

18917-72-1
Record name 2,4-Diamino-5-methylquinazoline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80551868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under a nitrogen atmosphere, a stirred solution of 2.5 grams (0.013 mole) of 2,4,6-triamino-5-methylquinazoline (prepared in Example 13) and 25 mL of 2N hydrochloric acid (0.050 mole) was cooled to 5° C., and a solution of 1.1 grams (0.016 mole) of sodium nitrite in 4 mL of water was added dropwise. Upon completion of addition, the reaction mixture was stirred at 5° C. during a 10 minute period. In a separate reaction vessel, a stirred solution of 14.7 grams (0.225 mole) of potassium cyanide in 70 mL of water was cooled to 5° C., and a solution of 1.4 grams (0.056 mole) of copper(II) sulfate pentahydrate in 100 mL of water was added dropwise. To this solution was added, portionwise, the reaction mixture containing the quinazoline diazonium salt prepared above. Upon completion of addition, the reaction mixture was allowed to warm to ambient temperature as it stirred during a 2 hour period. After this time, the reaction mixture was diluted with 60 mL of aqueous 50% potassium carbonate and was extracted with four 700 mL portions of tetrahydrofuran. The combined extracts were acidified with 50 mL of acetic acid, and the mixture was concentrated under reduced pressure to a residual solid. The solid was subjected twice to column chromatography on silica gel. Elution was accomplished in each case with 20% N,N-dimethylformamide in ethyl acetate. The product-containing fractions were combined and concentrated under reduced pressure, yielding 1.1 grams of 2,4-diamino-6-cyano-5-methylquinazoline. The NMR spectrum was consistent with the proposed structure; however, it showed that the product was in the form of the acetate salt.
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
catalyst
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Quantity
14.7 g
Type
reactant
Reaction Step Four
Name
Quantity
70 mL
Type
solvent
Reaction Step Four
Name
quinazoline diazonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

A mixture of 0.3 g (1.91 mmol) of 2,4-dicyano-3-methylaniline, 0.44 g (3.82 mmol) of chloroformamidine hydrochloride, and 0.7 g of dimethylsulfone was heated to 170°-175° C. The mixture solidified after a time, and was allowed to cool to room temperature. Water (20 ml) was added, and the resulting mixture was made basic with 1 molar aqueous sodium hydroxide solution, filtered, and washed with water. The solids were triturated with methanol to yield 0.167 g of 2,4-diamino-5-methyl-6-quinazolinecarbonitrile, mp>270° C. The infrared, mass, and proton magnetic resonance spectra corresponded to those of a known sample of the compound.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

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N#[N+]c1ncc2ccccc2n1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4-Diamino-5-methyl-6-quinazolinecarbonitrile
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Citations

For This Compound
1
Citations
EC TAYLOR - Progress in Medicinal Chemistry, 1988 - books.google.com
Of all the diseases that have afflicted mankind, none evokes more fear than the collective group known as cancer, acknowledged as the second most common cause of death among …
Number of citations: 0 books.google.com

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